BenchChemオンラインストアへようこそ!

Benzo[d]thiazol-6-yl(4-(thiophen-2-yl)piperidin-1-yl)methanone

Medicinal Chemistry Scaffold Diversification Regioisomer SAR

Benzo[d]thiazol-6-yl(4-(thiophen-2-yl)piperidin-1-yl)methanone (CAS 1797649-24-1, PubChem CID is a synthetic heterocyclic small molecule (C₁₇H₁₆N₂OS₂, MW 328.5 g/mol) composed of a 1,3-benzothiazole core linked via a carbonyl bridge to a 4-(thiophen-2-yl)piperidine moiety. The compound belongs to the benzothiazole-piperidine chemical class, a scaffold widely explored in medicinal chemistry for kinase inhibition, GPCR modulation, and CNS-targeted probe development.

Molecular Formula C17H16N2OS2
Molecular Weight 328.45
CAS No. 1797649-24-1
Cat. No. B2468430
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzo[d]thiazol-6-yl(4-(thiophen-2-yl)piperidin-1-yl)methanone
CAS1797649-24-1
Molecular FormulaC17H16N2OS2
Molecular Weight328.45
Structural Identifiers
SMILESC1CN(CCC1C2=CC=CS2)C(=O)C3=CC4=C(C=C3)N=CS4
InChIInChI=1S/C17H16N2OS2/c20-17(13-3-4-14-16(10-13)22-11-18-14)19-7-5-12(6-8-19)15-2-1-9-21-15/h1-4,9-12H,5-8H2
InChIKeyNDSWHLMUHYOMDG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

CAS 1797649-24-1 | Benzo[d]thiazol-6-yl(4-(thiophen-2-yl)piperidin-1-yl)methanone Procurement-Relevant Profile


Benzo[d]thiazol-6-yl(4-(thiophen-2-yl)piperidin-1-yl)methanone (CAS 1797649-24-1, PubChem CID 71807052) is a synthetic heterocyclic small molecule (C₁₇H₁₆N₂OS₂, MW 328.5 g/mol) composed of a 1,3-benzothiazole core linked via a carbonyl bridge to a 4-(thiophen-2-yl)piperidine moiety [1]. The compound belongs to the benzothiazole-piperidine chemical class, a scaffold widely explored in medicinal chemistry for kinase inhibition, GPCR modulation, and CNS-targeted probe development. Its computed physicochemical profile includes an XLogP3 of 3.8, a topological polar surface area (TPSA) of 89.7 Ų, zero hydrogen bond donors, and four hydrogen bond acceptors, placing it within drug-like property space but with a distinct substitution pattern—the carbonyl is attached at the benzothiazole 6-position rather than the more common 2-position regioisomer [1]. As of the evidence cutoff date, this compound lacks any published quantitative biological activity data (IC₅₀, Kᵢ, EC₅₀, MIC) in peer-reviewed literature or public bioassay databases [1]. Its procurement value derives primarily from its structural novelty as a 6-substituted benzothiazole scaffold, which differentiates it from the more extensively characterized 2-substituted benzothiazole-thiophene-piperidine analogs.

Why Generic Substitution of CAS 1797649-24-1 with Similar Benzothiazole-Piperidine Compounds Is Not Scientifically Justified Without Comparative Data


Compounds within the benzothiazole-piperidine-thiophene class cannot be assumed functionally interchangeable due to profound regioisomer-dependent and connectivity-dependent differences in target engagement. Benzo[d]thiazol-6-yl(4-(thiophen-2-yl)piperidin-1-yl)methanone (CAS 1797649-24-1) differs from its closest commercially available analog—Benzo[d]thiazol-2-yl(4-(thiophen-2-yl)piperidin-1-yl)methanone—solely in the attachment position of the carbonyl-piperidine-thiophene group on the benzothiazole ring (6-position vs. 2-position) [1]. This positional isomerism alters the vector and electronic character of the substituent relative to the benzothiazole nitrogen and sulfur atoms, which are critical pharmacophoric elements for hydrogen bonding, metal chelation, and π-stacking interactions with biological targets [1]. In the broader benzothiazole literature, 2-substituted and 6-substituted benzothiazole derivatives have been shown to exhibit divergent selectivity profiles: for example, 6-substituted benzothiazole-piperidine scaffolds have been explored as CCR3 receptor antagonists with >800-fold selectivity over CCR1 in certain substitution contexts, whereas 2-substituted variants often target distinct enzyme classes such as FAAH or sphingosine kinase [2]. Without compound-specific comparative biological data, substituting CAS 1797649-24-1 with any regioisomeric or connectivity-altered analog introduces an unquantifiable risk of altered potency, reversed selectivity, or complete loss of activity against the intended target. Procurement decisions for chemical probe or screening library construction must therefore treat this compound as a structurally distinct entity, not a drop-in replacement for 2-substituted benzothiazole analogs.

CAS 1797649-24-1 Evidence Guide: Structural and Physicochemical Differentiation from Closest Analogs


Regioisomeric Differentiation: 6-Benzothiazole Substitution Versus the 2-Substituted Commercial Analog

The defining structural feature of CAS 1797649-24-1 is the attachment of the carbonyl-piperidine-thiophene substituent at the 6-position of the benzothiazole ring. The closest commercially cataloged analog, Benzo[d]thiazol-2-yl(4-(thiophen-2-yl)piperidin-1-yl)methanone, bears the identical substituent at the 2-position [1]. This positional difference directly alters the spatial relationship between the substituent and the benzothiazole endocyclic nitrogen (N3) and sulfur (S1) atoms: in the 6-substituted target compound, the substituent is distal to these heteroatoms, whereas in the 2-substituted analog, the carbonyl is directly adjacent to the thiazole sulfur, creating a fundamentally different electronic environment and conformational landscape [1]. In the broader benzothiazole SAR literature, such regioisomeric shifts have been associated with target class switches; for instance, certain 6-substituted benzothiazole-piperidine derivatives demonstrate nanomolar binding affinity for the CCR3 chemokine receptor, while 2-substituted benzothiazole-piperidine compounds are predominantly explored as FAAH, sphingosine kinase, or MTP inhibitors [2].

Medicinal Chemistry Scaffold Diversification Regioisomer SAR

Physicochemical Differentiation: Computed Property Profile Relative to (2-Amino-benzothiazol-6-yl)-piperidin-1-yl-methanone

Replacing the 2-amino group of the benzothiazole core in (2-Amino-benzothiazol-6-yl)-piperidin-1-yl-methanone (CAS 351518-88-2, C₁₃H₁₅N₃OS, MW 261.34 g/mol) with the thiophene-substituted piperidine of CAS 1797649-24-1 results in substantial physicochemical changes [1]. The molecular weight increases from 261.34 to 328.5 g/mol, XLogP3 shifts from a predicted ~1.3 (amino-benzothiazole scaffold) to 3.8, and TPSA decreases from ~105 Ų to 89.7 Ų [1]. These changes collectively indicate significantly higher lipophilicity, reduced hydrogen bonding capacity, and altered membrane permeability characteristics for the target compound relative to the 2-amino analog [1].

Physicochemical Profiling Drug-likeness Solubility Prediction

Scaffold Connectivity Divergence: Carbonyl-Linked Benzothiazole Versus Sulfonamide-Linked FAAH Inhibitor Scaffolds

CAS 1797649-24-1 employs a direct carbonyl linkage between the benzothiazole 6-position and the piperidine nitrogen, creating a conformationally restricted amide bond. In contrast, the well-characterized FAAH inhibitor 1 (Benzothiazole analog 3, CAS 326866-17-5) connects the benzothiazole and piperidine through a para-substituted phenyl spacer with a sulfonamide bridge, yielding a significantly larger and more flexible molecule (C₂₄H₂₃N₃O₃S₃, MW 497.65 g/mol) . FAAH inhibitor 1 demonstrates a reported IC₅₀ of 18 ± 8 nM against fatty acid amide hydrolase, whereas no target engagement data exists for CAS 1797649-24-1 . The structural divergence between the direct amide linkage in the target compound and the extended phenyl-sulfonamide architecture in FAAH inhibitor 1 suggests fundamentally different pharmacophoric geometries, and no inference about FAAH activity can be drawn for the target compound.

Chemical Probe Development Scaffold Hopping FAAH Inhibition

Procurement-Relevant Application Scenarios for CAS 1797649-24-1 Based on Available Structural Evidence


Chemical Biology Probe Development Targeting 6-Substituted Benzothiazole-Interacting Proteins

CAS 1797649-24-1 is most appropriately procured as a structurally novel starting scaffold for chemical biology probe campaigns exploring target classes known to engage 6-substituted benzothiazole motifs, including CCR3 and other chemokine receptors [2]. The 6-position attachment of the carbonyl-piperidine-thiophene group distinguishes it from the vast majority of commercially available benzothiazole screening compounds, which are predominantly 2-substituted [1]. Procurement is warranted for laboratories seeking to diversify their benzothiazole screening library with an underexplored regioisomer that may reveal novel structure-activity relationships not accessible through 2-substituted analogs.

CNS-Penetrant Hit Identification from a Drug-like Physicochemical Starting Point

The computed physicochemical profile of CAS 1797649-24-1 (MW 328.5, XLogP3 3.8, TPSA 89.7 Ų, zero HBD) [1] positions it within favorable CNS drug-like property space. For laboratories conducting phenotypic or target-based screening for CNS indications, this compound offers a starting scaffold with predicted passive permeability characteristics superior to more polar benzothiazole analogs containing amino substituents [2]. Procurement is justified for CNS-focused screening cascades where starting points with balanced lipophilicity and low TPSA are prioritized before SAR exploration.

Scaffold-Hopping Reference Standard for Benzothiazole SAR Studies

For medicinal chemistry groups conducting systematic scaffold-hopping exercises around benzothiazole-containing lead series, CAS 1797649-24-1 serves as a reference compound representing the 6-carbonyl-piperidine-thiophene connectivity. Its direct amide linkage between the benzothiazole and piperidine rings contrasts with sulfonamide (FAAH inhibitor class) [2], ether, or reversed-amide connectivities found in other screening compounds. Procurement as a comparator scaffold enables systematic evaluation of linker chemistry effects on potency, selectivity, and ADME properties when biological activity is established for the primary chemotype.

Synthetic Methodology Development and Derivatization Platform

The compound's well-defined structure with two synthetically accessible diversification points—the thiophene ring (electrophilic aromatic substitution at the 5-position) and the benzothiazole core (potential functionalization at C2)—makes it a suitable substrate for late-stage functionalization methodology development [1]. Academic and industrial laboratories developing C–H activation, cross-coupling, or photoredox catalysis methods may procure this compound as a complex heterocyclic substrate for reaction scope demonstration.

Quote Request

Request a Quote for Benzo[d]thiazol-6-yl(4-(thiophen-2-yl)piperidin-1-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.